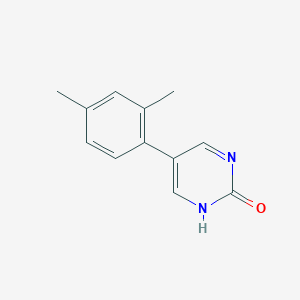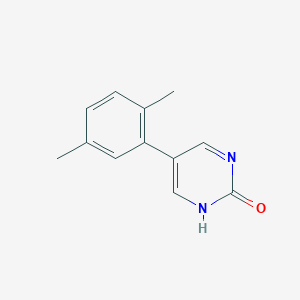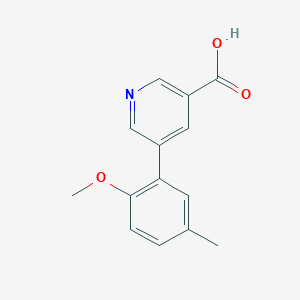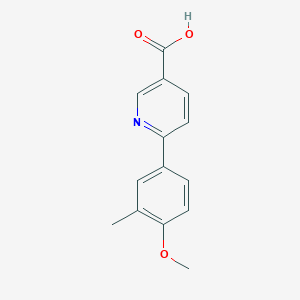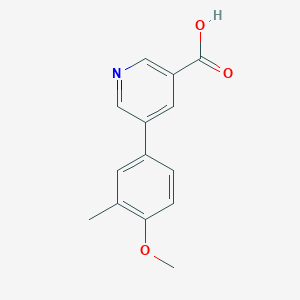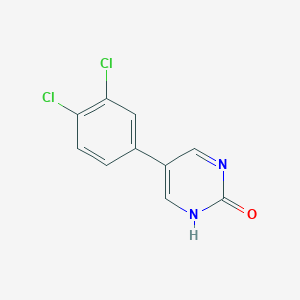
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% (5-DCPH) is an organic compound belonging to the group of pyrimidines, which are six-membered ring compounds with two nitrogen atoms. It is an important intermediate in the synthesis of other compounds, such as pharmaceuticals, dyes, and other organic compounds. 5-DCPH is used in a variety of scientific research applications, including biochemical and physiological studies, due to its ability to bind to various macromolecules.
作用机制
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% binds to a variety of macromolecules, including proteins, DNA, and RNA. It binds to the proteins through hydrogen bonding and electrostatic interactions, and to DNA and RNA through hydrogen bonding and base pairing. This binding allows 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% to interact with the target molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria, as well as to interfere with the activity of certain enzymes. It has also been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
实验室实验的优点和局限性
The use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in scientific research studies has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and has a low environmental impact. However, it has some limitations, such as its low solubility in water and its poor binding affinity for certain macromolecules.
未来方向
The use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in scientific research studies is likely to continue to increase in the future. Possible future directions include the use of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% in the development of new drugs, the study of the effects of environmental pollutants on cells, and the study of the structure and function of proteins. Additionally, 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% could be used to study the effects of various drugs on biochemical and physiological processes, and to study the structure and function of DNA and RNA. Finally, 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% could be used in the development of new materials, such as polymers and nanomaterials.
合成方法
The synthesis of 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% can be accomplished through a two-step process. The first step involves the reaction of 3,4-dichlorophenol with urea in the presence of a base, such as sodium hydroxide. This reaction produces 5-chloro-2-hydroxypyrimidine, which is then further reacted with sodium hydroxide in the presence of a catalyst to produce 5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95%.
科学研究应用
5-(3,4-Dichlorophenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as the mechanism of action of various drugs. It has also been used to study the structure of DNA and RNA, and to study the effects of various environmental pollutants on cells.
属性
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMKAGNAVHHJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680857 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
CAS RN |
1111108-09-8 |
Source


|
| Record name | 5-(3,4-Dichlorophenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



